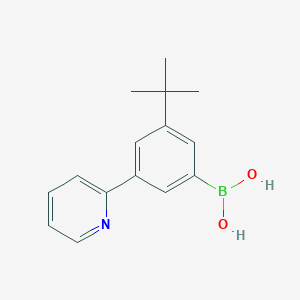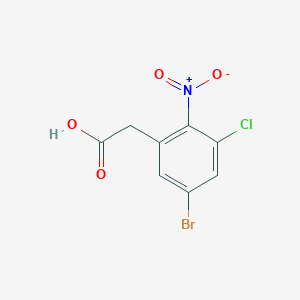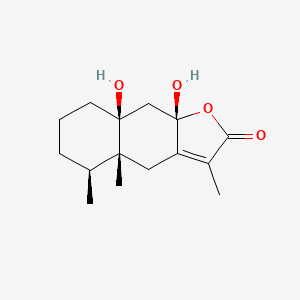
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C8H18ClN3O and a molecular weight of 207.70 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various scientific research applications.
Méthodes De Préparation
The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride can be compared with other similar compounds, such as:
2-(2,6-Dimethylpiperazin-1-yl)acetamide: This compound lacks the hydrochloride group, which can influence its solubility and reactivity.
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound has a phenyl group attached to the piperazine ring, which can affect its chemical properties and biological activity.
Propriétés
Numéro CAS |
1439823-14-9 |
|---|---|
Formule moléculaire |
C8H18ClN3O |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
2-(2,6-dimethylpiperazin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);1H |
Clé InChI |
YDQWNELLOYJLPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(N1CC(=O)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















